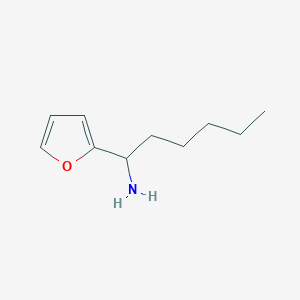

1-(Furan-2-yl)hexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(furan-2-yl)hexan-1-amine |

InChI |

InChI=1S/C10H17NO/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3 |

InChI Key |

SYNIJJMHNCTJAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=CO1)N |

Origin of Product |

United States |

Advanced Synthetic Pathways and Methodological Advancements for 1 Furan 2 Yl Hexan 1 Amine

Exploration of Established Synthetic Routes to 1-(Furan-2-yl)hexan-1-amine

The traditional synthesis of this compound typically involves a two-stage process: the formation of the furan (B31954) ring system followed by the introduction of the amine functionality.

Paal-Knorr Synthesis Approaches to Furan Derivatives

The Paal-Knorr synthesis is a cornerstone method for the formation of substituted furan rings. youtube.comwikipedia.org Reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com To generate a precursor for this compound, a suitable 1,4-dicarbonyl compound would be cyclized to form a furan ring with a hexanoyl or related six-carbon side chain at the 2-position.

The mechanism commences with the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the other carbonyl group, leading to a five-membered hemiacetal intermediate. alfa-chemistry.com Subsequent dehydration yields the stable aromatic furan ring. alfa-chemistry.com A variety of catalysts can be employed to promote this transformation, including protic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids and dehydrating agents like phosphorus pentoxide (P₂O₅). wikipedia.orgalfa-chemistry.com

Table 1: Catalysts and Conditions for Paal-Knorr Furan Synthesis This table is representative of general Paal-Knorr conditions and not specific to the direct synthesis of this compound precursors.

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Protic Acid | H₂SO₄, HCl, p-TsOH | Aqueous or anhydrous acidic media | alfa-chemistry.com |

| Lewis Acid | ZnBr₂, BF₃·Et₂O, AlCl₃ | Anhydrous conditions | alfa-chemistry.comresearchgate.net |

| Dehydrating Agent | P₂O₅, Ac₂O | Anhydrous conditions | alfa-chemistry.com |

| Green Catalyst | Phosphoric Acid | Organic-solvent-free system | researchgate.net |

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgresearchgate.net This reaction is paramount for converting a ketone precursor, such as 1-(furan-2-yl)hexan-1-one, into the target amine, this compound. The process involves the condensation of the ketone with an amine source, typically ammonia (B1221849) for a primary amine, to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the corresponding amine. beilstein-journals.org

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without significantly affecting the starting ketone. beilstein-journals.org Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough for this purpose. wikipedia.org Catalytic hydrogenation over palladium (Pd), platinum (Pt), or nickel (Ni) catalysts is another effective approach. wikipedia.org Research has demonstrated the efficient reductive amination of furan-based aldehydes and ketones. For instance, the reductive amination of (E)-1-(furan-2-yl)-5-methylhex-1-en-3-one was achieved with a Ru/C catalyst, yielding the corresponding amine in up to 95% yield. researchgate.net

Table 2: Selected Conditions for Reductive Amination of Furan Derivatives This table provides examples of reductive amination applied to furan-containing compounds, illustrating the potential conditions for synthesizing this compound.

| Furan Substrate | Amine Source | Catalyst / Reducing Agent | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| Furfural (B47365) | Aniline | Pd/C | - | 100°C, 3 bar H₂ | High | tandfonline.com |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Various primary amines | NaBH₄ | Water or Ethanol | - | - | csic.es |

| (E)-1-(Furan-2-yl)-5-methylhex-1-en-3-one | NH₃·H₂O | Ru/C, H₂ | Dioxane | 100°C | up to 95% | researchgate.net |

| Benzaldehyde (model) | Aniline | NaBH₄ | Glycerol | 70°C | 97% | ias.ac.in |

| Furfural | Benzylamine | Zn powder | Aqueous NaOH | - | Good | beilstein-journals.org |

Alternative Amination Methodologies

Beyond classical reductive amination, other strategies exist for amine synthesis. Biocatalytic methods, utilizing enzymes such as amine dehydrogenases (AmDHs) or transaminases (TAs), have emerged as powerful alternatives. researchgate.netnih.gov These enzymes can asymmetrically aminate ketones with high stereoselectivity under mild, aqueous conditions. nih.gov Amine dehydrogenases, in particular, use inexpensive ammonia as the amine donor to convert ketones into chiral amines. researchgate.net Additionally, multi-component reactions offer efficient routes; for example, pyrrole (B145914) and furan derivatives can be synthesized in a one-pot, four-component reaction catalyzed by lactic acid at ambient temperature. researchgate.net

Novel and Optimized Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have focused on improving efficiency, stereoselectivity, and the environmental footprint of amine synthesis.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of single-enantiomer chiral amines is of paramount importance, and several stereoselective methods are applicable to furan-containing substrates. Asymmetric reductive amination using chiral catalysts can produce enantiopure amines. wikipedia.org A notable advancement is the discovery and engineering of oxidoreductase enzymes, including Amine Dehydrogenases (AmDHs), Imine Reductases (IREDs), and Reductive Aminases (RedAms). nih.gov These biocatalysts offer excellent stereoselectivity, often achieving over 99% enantiomeric excess (>99% ee), and operate under mild conditions. nih.govhims-biocat.eu For instance, engineered AmDHs have been successfully used for the asymmetric reductive amination of various ketones. researchgate.net While not specific to this compound, a related synthesis of (S)-5-(1-(furan-2-yl)-2-nitroethyl)-1H-indol-4-ol was achieved with a high enantiomeric excess of 95% through asymmetric catalysis, demonstrating the feasibility of producing chiral furan derivatives. scispace.com

Table 3: Examples of Stereoselective Synthesis of Furan-Related Amines and Chiral Amines This table highlights methods that achieve high stereoselectivity, indicating the potential for producing enantiopure this compound.

| Method | Substrate Type | Catalyst/Enzyme | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Catalysis | Enaminones & N-tosylhydrazones | Copper Catalyst | Creates quaternary stereogenic center | Single diastereomer | rsc.org |

| Biocatalysis | Ketones | Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | >99% | researchgate.nethims-biocat.eu |

| Asymmetric Friedel-Crafts Reaction | Indole & nitroalkene | Chiral Catalyst | (S)-5-(1-(Furan-2-yl)-2-nitroethyl)-1H-indol-4-ol synthesis | 95% | scispace.com |

| Biocatalysis | Alcohols | Alcohol Dehydrogenase / Amine Dehydrogenase | Two-module cascade | >99% | hims-biocat.eu |

Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is increasingly driving synthetic route design. A key aspect is the use of renewable feedstocks. Furan derivatives themselves are often considered platform molecules derived from biomass, such as the dehydration of monosaccharides from plant sources or chitin. rsc.orguliege.begoogle.com This provides a sustainable starting point for the entire synthetic sequence.

Further green optimizations include:

Eco-friendly Catalysts: Using recyclable catalysts, such as phosphoric acid for the Paal-Knorr synthesis, minimizes waste. researchgate.net For reductive amination, developing protocols that avoid expensive and toxic heavy metal catalysts is a priority. ias.ac.in

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is crucial. Reductive amination has been successfully performed in water using zinc powder beilstein-journals.org and in glycerol, which is biodegradable and recyclable. ias.ac.in

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically accelerate Paal-Knorr reactions, reducing reaction times from hours to minutes and often improving yields, thereby saving energy. acs.org

Atom Economy: Biocatalytic routes are highly atom-efficient, operating under mild temperatures and pressures in aqueous media, which significantly reduces the environmental impact of the synthesis. nih.govrsc.orgunimi.it

The primary and most industrially viable method for the synthesis of this compound is the reductive amination of a suitable carbonyl precursor. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

A key synthetic route starts from furan-2-carbaldehyde (furfural), a readily available platform chemical derived from biomass. researchgate.netgoogle.com The synthesis can proceed through a tandem reaction involving an aldol (B89426) condensation of furfural with a suitable ketone, followed by reductive amination. researchgate.net For instance, a one-pot, two-step process can be employed, starting with the aldol condensation of furfural with a ketone, followed by the reductive amination of the resulting enone. researchgate.net

Catalytic systems are central to the efficiency of these syntheses. Ruthenium-based catalysts, such as Ru/C, have demonstrated high efficacy in the reductive amination of furan derivatives, facilitating both the reduction of the imine intermediate and any carbon-carbon double bonds. researchgate.netnih.gov Studies on similar furan-derived amines have shown that catalysts like Pd/Al2O3 are also highly effective for the transformation of furan-derived ketones into the corresponding amines using ammonia or other amines as the nitrogen source and hydrogen gas as the reducing agent. researchgate.net

Recent advancements have also focused on developing environmentally friendly and efficient procedures. For example, two-step, one-pot reductive amination of furanic aldehydes has been successfully performed using copper-based catalysts derived from layered double hydroxides in a flow reactor, with methanol (B129727) as a green solvent. mdpi.com This approach offers high yields and selectivity for N-substituted furfuryl amines. mdpi.com

The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. For instance, the use of different reducing agents and solvents can be optimized to improve the efficiency of the reductive amination step.

| Precursor | Reagents | Catalyst | Product | Key Features |

| Furan-2-carbaldehyde | Ketone, NH3, H2 | Ru/C | Furan-derived amine | One-pot, two-step process combining aldol condensation and reductive amination. researchgate.net |

| Furan-derived ketone | NH3, H2 | Pd/Al2O3 | THF-derived amine | Efficient conversion with potential for high yields. researchgate.net |

| Furanic aldehyde | Primary amine, H2 | CuAlOx | N-substituted furfuryl amine | Environmentally friendly process in a flow reactor with methanol. mdpi.com |

Scale-Up Considerations and Process Chemistry Research for this compound Production

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The use of continuous flow reactors presents a significant advantage for scale-up. mdpi.com Flow chemistry allows for better control over reaction parameters such as temperature and pressure, enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher throughput and more consistent product quality.

Catalyst selection and performance are critical for industrial applications. The catalyst must be robust, easily separable from the reaction mixture, and recyclable to minimize costs and waste. Heterogeneous catalysts, such as metals supported on alumina (B75360) or carbon, are generally preferred for ease of separation. researchgate.netnih.govresearchgate.netrsc.orgcardiff.ac.ukrsc.org Research into magnetically recoverable catalysts, like graphene-co-shelled cobalt nanoparticles, also shows promise for simplifying catalyst recycling processes in large-scale operations. rsc.org

| Consideration | Key Research Findings and Implications |

| Reactor Technology | Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for higher throughput compared to batch reactors. mdpi.com |

| Catalyst Management | Heterogeneous catalysts (e.g., Ru/C, Pd/Al2O3) are favored for their ease of separation and recyclability. researchgate.netnih.govresearchgate.net The development of magnetically recoverable catalysts could further streamline the production process. rsc.org |

| Process Intensification | One-pot, tandem reactions that combine steps like condensation and reductive amination without intermediate isolation can significantly improve process efficiency and reduce costs. researchgate.netmdpi.com |

| Feedstock Sourcing | Utilizing biomass-derived starting materials like furfural aligns with green chemistry principles and can offer a sustainable and cost-effective production route. researchgate.netgoogle.com |

Analysis of Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound via reductive amination proceeds through a well-established mechanistic pathway. The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone precursor, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or enamine intermediate.

In the presence of a catalyst and a reducing agent (typically hydrogen gas), the imine is then reduced to the final amine product. The catalyst, often a transition metal like ruthenium or palladium, plays a crucial role in activating the hydrogen and facilitating its addition across the carbon-nitrogen double bond of the imine.

Density Functional Theory (DFT) calculations on similar systems have provided deeper insights into the reaction at a molecular level. For instance, in the amination of furoin (B1674284) over a Ru/Al2O3 catalyst, it was found that the alcohol-imine intermediate preferentially adsorbs on the ruthenium centers via its nitrogen atom, which directs the hydrogenation towards the desired alcohol-amine product. rsc.orgcardiff.ac.ukrsc.org

Elucidation of Chemical Reactivity and Transformation Mechanisms of 1 Furan 2 Yl Hexan 1 Amine

Reactions Involving the Furan (B31954) Ring System of 1-(Furan-2-yl)hexan-1-amine

The furan ring is an electron-rich five-membered heterocycle with significant aromatic character, making it susceptible to a variety of transformations. Its reactivity is considerably greater than that of benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C2 and C5 positions (the alpha positions adjacent to the oxygen atom). ijabbr.com In this compound, the C2 position is occupied by the hexylamine (B90201) substituent. The alkyl group at this position acts as an electron-donating group, further activating the furan ring for electrophilic attack. Consequently, electrophilic substitution is strongly directed to the vacant C5 position. Mild reaction conditions are typically required due to the high reactivity of the furan nucleus, which can be prone to polymerization under strongly acidic conditions. ijabbr.com

Common EAS reactions applicable to the furan moiety in this compound include:

Nitration: Can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride (B1165640) at low temperatures, to yield 5-nitro-1-(furan-2-yl)hexan-1-amine. ijabbr.com

Halogenation: Bromination and chlorination are typically rapid. To avoid polyhalogenation, mild conditions are necessary, such as using bromine at 0 °C to introduce a bromine atom at the C5 position. wikipedia.orgijabbr.com

Sulfonation: Sulfonation can be accomplished using a complex of sulfur trioxide in pyridine (B92270) to install a sulfonic acid group at the C5 position. ijabbr.com

Friedel-Crafts Reactions: Acylation, for example with acetic anhydride in the presence of a mild Lewis acid like BF3, can introduce an acetyl group at the C5 position. ijabbr.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagent | Expected Major Product |

| Nitration | HNO₃ / Acetic Anhydride | 5-Nitro-1-(furan-2-yl)hexan-1-amine |

| Bromination | Br₂ / Dioxane, 0 °C | 5-Bromo-1-(furan-2-yl)hexan-1-amine |

| Sulfonation | SO₃ / Pyridine | 1-(5-Sulfofuran-2-yl)hexan-1-amine |

| Acylation | Acetic Anhydride / BF₃ | 1-(5-Acetylfuran-2-yl)hexan-1-amine |

Oxidation Pathways of the Furan Ring and Product Characterization

The electron-rich furan ring is susceptible to oxidation by various reagents. The reaction outcome can be controlled by the choice of oxidant. For instance, strong oxidizing agents like potassium permanganate (B83412) can lead to ring cleavage and the formation of carboxylic acid derivatives. However, selective oxidation is also possible. In a related furan-containing compound, manganese dioxide (MnO₂) was used to selectively oxidize the furan ring into a γ-lactone without affecting other functional groups in the molecule. Applying this to this compound, a similar transformation could yield a butenolide derivative. The Achmatowicz reaction is another key transformation where furans are converted into dihydropyran compounds, which are valuable synthetic intermediates. wikipedia.org

Hydrogenation and Reduction Chemistry of the Furan Nucleus

The furan nucleus can be fully or partially reduced under catalytic hydrogenation conditions. The hydrogenation typically proceeds sequentially, first yielding a dihydrofuran and subsequently the fully saturated tetrahydrofuran (B95107) (THF) derivative. wikipedia.org The choice of catalyst and reaction conditions plays a crucial role in product selectivity.

Studies on the hydrogenation of the related compound 2,5-dimethylfuran (B142691) (DMF) have shown that different noble metal catalysts yield different product distributions. escholarship.org

Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) catalysts tend to favor the hydrogenation of the furan ring, leading to the formation of the corresponding saturated tetrahydrofuran derivative. escholarship.org

Platinum (Pt) catalysts, conversely, have shown a higher selectivity for C-O bond hydrogenolysis, resulting in ring-opened products such as ketones and alcohols. escholarship.org

Based on these findings, the hydrogenation of this compound could be directed towards either 1-(Tetrahydrofuran-2-yl)hexan-1-amine or ring-opened decane (B31447) derivatives depending on the catalyst employed.

Table 2: Catalyst-Dependent Products in the Hydrogenation of a Furan Ring

| Catalyst | Major Reaction Pathway | Expected Major Product from this compound |

| Pd/C, Rh/C, Ru/C | Ring Hydrogenation | 1-(Tetrahydrofuran-2-yl)hexan-1-amine |

| Pt/C | C-O Hydrogenolysis | Ring-opened products (e.g., amino-decanols) |

Cycloaddition Reactions Involving the Furan Ring

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com Due to its aromatic stability, furan is a relatively unreactive diene, and its reactions often require activated (electron-deficient) dienophiles or high temperatures. mdpi.comyoutube.com The Diels-Alder reaction of a furan with an alkene dienophile is often reversible. mdpi.com

A common example is the reaction with maleic anhydride, which can proceed to form a bicyclic adduct. youtube.com For this compound, the reaction would involve the furan ring acting as the diene. The reaction can also be performed in an intramolecular fashion if the dienophile is tethered to the furan-containing molecule, which can increase the reaction rate. youtube.com

Reactions of the Amine Functionality in this compound

The primary amine group on the hexyl side chain is a potent nucleophile and a Brønsted-Lowry base. chemrevise.org Its reactivity allows for a wide array of derivatization reactions, which are fundamental in synthetic organic chemistry.

Nucleophilic Reactivity and Derivatization via the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to attack a variety of electrophilic centers. The nucleophilicity is generally correlated with basicity, though it is also sensitive to steric hindrance. masterorganicchemistry.com

Key derivatization reactions include:

Acylation: The amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with acetyl chloride would yield N-[1-(furan-2-yl)hexyl]acetamide. This is a common method for protecting the amine group or for synthesizing polyamide structures. researchgate.net

Alkylation: Nucleophilic substitution reactions with haloalkanes can lead to the formation of secondary and tertiary amines. However, this method can suffer from over-alkylation, leading to a mixture of products including the quaternary ammonium (B1175870) salt. chemrevise.org

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines in a more controlled manner than direct alkylation.

Imine Formation: Reaction with aldehydes or ketones under dehydrating conditions yields imines (also known as Schiff bases). This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org

Reaction with Isocyanates and Isothiocyanates: The amine can add to the electrophilic carbon of isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively.

Table 3: Common Derivatization Reactions of the Primary Amine Group

| Reaction Class | Electrophilic Reagent | Functional Group Formed |

| Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHR) |

| Imine Formation | Aldehyde (R-CHO) | Imine (-N=CHR) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NHR) |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

Acylation, Sulfonylation, and Alkylation Reactions of the Amine

The primary amine group in this compound is a potent nucleophile, readily participating in reactions with various electrophilic reagents.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form a corresponding N-acylated amide. researchgate.net These reactions are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures. researchgate.net The amide bond formed is a common feature in many biologically active molecules and materials. researchgate.net For instance, the acylation of a related furan-containing amine, N-benzyl-1-(furan-2-yl)methanamine, has been studied using various methodologies to produce the corresponding tertiary amide. researchgate.net

| Acylating Agent | Product Type | General Conditions | Reference |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | N-Acetamide | Base (e.g., triethylamine (B128534) or pyridine) in an aprotic solvent | researchgate.net |

| Acetic Anhydride ((CH₃CO)₂O) | N-Acetamide | May be performed neat or in a solvent, sometimes with a catalyst | researchgate.netijabbr.com |

| Benzoyl Chloride (C₆H₅COCl) | N-Benzamide | Schotten-Baumann conditions (aqueous base) or in an aprotic solvent with a non-nucleophilic base | researchgate.net |

| Furan-2-carbonyl chloride | N-(Furan-2-carbonyl) amide | Condensation in a suitable solvent like propan-2-ol | researchgate.net |

Sulfonylation: In a similar fashion, this compound can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. The introduction of a benzenesulfonyl group can be achieved through reactions using benzenesulfonic acid or its derivatives. smolecule.com This transformation is crucial for the synthesis of various compounds, including those with potential biological activity. The sulfonamide group can itself be a site for further reactions, such as nucleophilic substitution. smolecule.com

Alkylation: The nucleophilic amine can be alkylated by reacting it with alkyl halides. The reaction with one equivalent of an alkyl halide will produce a secondary amine, such as N-ethyl-1-(furan-2-yl)hexan-1-amine. nih.gov Further reaction can lead to the formation of a tertiary amine and ultimately a quaternary ammonium salt. The synthesis of related furan-containing amines has been achieved through the alkylation of secondary amines or via Mitsunobu reactions. vulcanchem.com The alkylation of 4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides is a documented example of this type of transformation. uran.ua

Formation of Imines, Enamines, and Related Nitrogen-Containing Compounds

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.org Imines are characterized by a carbon-nitrogen double bond (C=N). wikipedia.org

The mechanism for imine formation is a reversible process that begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by a proton transfer to create a neutral intermediate called a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a water molecule and forms an iminium ion, which is then deprotonated to yield the final imine product. libretexts.orgyoutube.com

| Carbonyl Compound | Product | General Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | N-(benzylidene)-1-(furan-2-yl)hexan-1-amine | Alcohol solvent (e.g., methanol (B129727) or ethanol), often with acid or base catalyst. Removal of water drives the equilibrium. | youtube.com |

| Acetone | N-(propan-2-ylidene)-1-(furan-2-yl)hexan-1-amine | Neutral or slightly acidic conditions. | wikipedia.org |

| Cyclohexanone | N-(cyclohexylidene)-1-(furan-2-yl)hexan-1-amine | Typically requires heating and removal of water. | libretexts.org |

It is important to note that only primary amines form imines under these conditions. If this compound were first alkylated to a secondary amine, its reaction with an aldehyde or ketone would instead lead to the formation of an enamine, a compound containing a C=C-N functional group. libretexts.org

Oxidation and Reduction Processes of the Amine Group

Oxidation: The primary amine group of this compound can be oxidized, though this can lead to a variety of products depending on the reagent and reaction conditions. Mild oxidation might lead to the corresponding imine or nitrile, while stronger oxidizing agents can cleave the C-N bond. It is also important to consider the furan ring, which is susceptible to oxidation. researchgate.net The oxidation of furan rings can lead to ring-opened products or the formation of other heterocyclic systems like piperidines. researchgate.net For example, the oxidation of the furan ring in certain furan-containing compounds can be achieved with reagents like m-CPBA.

Reduction: The primary amine group in this compound is already in a reduced state, so it does not typically undergo further reduction. However, derivatives of the amine, such as the imines formed in the reactions described in section 3.2.3, can be readily reduced. The reduction of an imine will regenerate an amine, providing a synthetic route to secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. smolecule.com This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds. smolecule.com

Reactivity of the Alkyl Chain in this compound

Functionalization at the Alkyl Chain

Direct functionalization of the unactivated C-H bonds of the hexyl chain is challenging and usually requires harsh conditions, such as free-radical reactions, which could also affect the more sensitive furan ring and amine group.

A more synthetically viable approach to introducing functionality along the alkyl chain involves multi-step synthetic sequences. For example, a synthetic route starting with a different furan derivative could be designed to build the desired functionalized chain before the final introduction of the amine group. An alternative strategy involves using the existing amine or furan functionalities to direct reactions. For instance, alkylation of 2-methylfuran (B129897) with formaldehyde (B43269) demonstrates how linkages can be formed adjacent to the furan ring, a process that could be adapted to build or modify side chains. dtu.dk

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov Primary amines are key building blocks in many important MCRs.

Given its structure as a primary amine, this compound is an excellent candidate for participation in MCRs such as the Ugi and Passerini reactions. researchgate.net In a Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form an α-acylamino carboxamide. The use of furan-containing aldehydes and various amines in Ugi-type reactions has been shown to produce complex heterocyclic scaffolds. researchgate.netresearchgate.net

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Resulting Product Class | Reference |

|---|---|---|---|---|---|

| This compound | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | α-acylamino carboxamide | researchgate.netresearchgate.net |

These reactions are valued for their atom economy and ability to rapidly generate molecular diversity, which is particularly useful in the discovery of new therapeutic compounds. rsc.orgresearchgate.net Three-component reactions involving isatoic anhydride, an amine, and a furyl-aldehyde derivative have also been reported to produce quinazolinone structures. nih.gov

Catalytic Applications of this compound as a Ligand or Organocatalyst

The structural features of this compound suggest its potential use in catalysis.

Ligand for Metal Catalysis: The molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the amine group and the oxygen atom of the furan ring. This allows it to act as a bidentate or monodentate ligand in the formation of metal complexes. Such complexes could find applications in various metal-catalyzed reactions, such as cross-coupling, hydrogenation, or oxidation. The specific nature of the hexyl group and the furan ring would influence the steric and electronic environment around the metal center, thereby affecting the catalyst's activity and selectivity.

Organocatalysis: Chiral amines and their derivatives are a cornerstone of asymmetric organocatalysis. If this compound were resolved into its individual enantiomers, it could serve as a chiral organocatalyst or as a precursor to one. fluorochem.co.uk Chiral primary amines are known to catalyze reactions such as Michael additions and aldol (B89426) reactions, often by forming transient chiral iminium ions or enamines with the substrates. The presence of the furan ring could offer additional non-covalent interactions to help control the stereochemical outcome of the reaction.

Computational and Theoretical Investigations into the Structure and Reactivity of 1 Furan 2 Yl Hexan 1 Amine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the electronic properties of a molecule. For 1-(Furan-2-yl)hexan-1-amine, such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine its molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and the nature of the chemical bonds between the furan (B31954) ring, the hexyl chain, and the amine group. These calculations would provide insights into the molecule's reactivity and stability. However, no published data from such studies on this specific compound could be located.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the hexyl chain and the rotational freedom around the bond connecting it to the furan ring and the amine group suggest that this compound can exist in multiple conformations. A thorough conformational analysis would involve computational methods to identify the stable conformers and map the potential energy surface. This would reveal the energetically preferred shapes of the molecule, which is crucial for understanding its interactions with other molecules. Without specific studies, it is not possible to present a data table of low-energy conformers or discuss the energy barriers between them.

Reaction Pathway Predictions and Transition State Elucidation

Computational chemistry can be employed to predict the likely reaction pathways for a given molecule and to characterize the transition states involved. For this compound, this could involve modeling its behavior in various chemical environments or its potential metabolic pathways. Such studies would calculate the activation energies for different reactions, providing a deeper understanding of its chemical reactivity. As no such predictive studies have been published, a discussion of its reaction mechanisms remains speculative.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying how a molecule interacts with its environment over time. An MD simulation of this compound, for instance in a solvent like water or in the presence of a biological macromolecule, would provide detailed information about the intermolecular forces at play, such as hydrogen bonding and van der Waals interactions. These simulations are essential for understanding its physical properties and biological activity. The absence of such simulation data for this compound makes it impossible to describe its dynamic behavior and interaction patterns.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are often used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating these spectra for a given molecular structure, researchers can confirm experimental findings and gain a more detailed understanding of the molecule's structure and electronic transitions. Without experimental or computational spectroscopic data for this compound, a comparative analysis and interpretation are not feasible.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1 Furan 2 Yl Hexan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including 1-(Furan-2-yl)hexan-1-amine derivatives. ethernet.edu.etspringernature.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

In the ¹H NMR spectrum of this compound, the protons on the furan (B31954) ring typically appear as distinct multiplets in the aromatic region (~6.2-7.4 ppm). The proton at the C5 position of the furan ring is usually the most downfield shifted. The methine proton (CH-NH₂) alpha to both the furan ring and the amine group would present a characteristic signal whose chemical shift is influenced by both moieties. The protons of the hexyl chain would appear in the upfield aliphatic region, with predictable splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the furan ring are observed in the range of approximately 105-155 ppm. The carbon atom attached to the nitrogen (C1) is also significantly shifted. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to calculate and predict chemical shifts, aiding in the assignment of complex spectra. globalresearchonline.net

Two-dimensional NMR techniques are used to establish connectivity. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, essential for tracing the spin systems of the hexyl chain and the furan ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations, which are critical for connecting the furan ring to the hexyl-amine side chain.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Furan-2 | - | - | ~155 |

| Furan-3 | CH | ~6.25 | ~106 |

| Furan-4 | CH | ~6.35 | ~110 |

| Furan-5 | CH | ~7.35 | ~142 |

| 1 | CH-NH₂ | ~4.0-4.2 | ~50-55 |

| 2 | CH₂ | ~1.6-1.8 | ~35-40 |

| 3 | CH₂ | ~1.2-1.4 | ~25-30 |

| 4 | CH₂ | ~1.2-1.4 | ~30-35 |

| 5 | CH₂ | ~1.2-1.4 | ~22-26 |

| 6 | CH₃ | ~0.8-0.9 | ~14 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound derivatives, both soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and hard ionization techniques like Electron Ionization (EI) are employed.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. In ESI-MS, the protonated molecule [M+H]⁺ would be the predominant ion observed in the positive ion mode.

The fragmentation patterns observed in MS/MS (tandem mass spectrometry) or EI-MS are crucial for structural confirmation. nih.gov Key fragmentation pathways for this compound would include:

Alpha-cleavage: The bond between C1 and C2 of the hexyl chain is prone to cleavage, leading to the formation of a stable iminium cation containing the furan ring. This is often a dominant fragmentation pathway for amines.

Loss of the alkyl chain: Cleavage of the bond between the furan ring and the chiral carbon can occur, resulting in fragments corresponding to the furan-methaniminium ion and the hexyl radical, or vice versa.

Furan ring fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO or CHO moieties. mdpi.com

Loss of ammonia (B1221849): A neutral loss of NH₃ from the protonated molecule can also be observed.

Systematic studies of the fragmentation of related N-alkyl amino acid derivatives have helped to establish predictable fragmentation rules for these types of compounds. nih.govresearchgate.net

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 168.14 | [C₁₀H₁₇NO+H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 151.11 | [M+H-NH₃]⁺ | Loss of ammonia |

| 96.04 | [C₅H₄O-CH=NH₂]⁺ | Alpha-cleavage, loss of pentyl radical |

| 81.03 | [C₅H₅O]⁺ | Cleavage of C-C bond adjacent to the ring |

| 71.09 | [C₅H₁₁]⁺ | Hexyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa These methods are excellent for identifying functional groups and probing the molecular structure. A vibration is IR active if it causes a change in the dipole moment, while it is Raman active if it results in a change in polarizability. up.ac.za

For this compound derivatives, the spectra would be characterized by vibrations from the furan ring, the amine group, and the alkyl chain.

Amine Group: The N-H stretching vibrations typically appear as one or two bands (for primary amines) in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) vibration is found around 1590-1650 cm⁻¹.

Furan Ring: The furan ring has several characteristic vibrations. The C-H stretching of the ring is observed above 3100 cm⁻¹. The C=C stretching vibrations are typically found in the 1500-1600 cm⁻¹ region. The asymmetric C-O-C stretching is a strong band usually located around 1000-1100 cm⁻¹. Furan is a non-linear molecule with 21 expected vibrational modes. researchgate.net

Alkyl Chain: The C-H stretching vibrations of the hexyl group appear just below 3000 cm⁻¹ (symmetric and asymmetric). C-H bending vibrations (scissoring and rocking) are found in the 1350-1470 cm⁻¹ range.

Computational studies using methods like Density Functional Theory (DFT) can be performed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. globalresearchonline.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 | Medium |

| C-H Stretch (sp²) | Furan Ring | 3100-3150 | Medium-Weak |

| C-H Stretch (sp³) | Alkyl Chain | 2850-2960 | Strong |

| N-H Bend | Primary Amine | 1590-1650 | Medium |

| C=C Stretch | Furan Ring | 1500-1600 | Medium-Variable |

| C-H Bend | Alkyl Chain | 1350-1470 | Medium |

| C-O-C Asymmetric Stretch | Furan Ring | 1000-1100 | Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption is characteristic of the chromophores present in the molecule.

In this compound, the primary chromophore is the furan ring. Furan itself exhibits strong absorption in the UV region due to π → π* electronic transitions within its conjugated diene system. globalresearchonline.net The typical λₘₐₓ for furan is around 200-220 nm. The amine group contains a non-bonding pair of electrons (n electrons), which can undergo n → σ* transitions. These transitions are generally of lower intensity and can occur at shorter wavelengths. slideshare.net

The position and intensity of the absorption maximum (λₘₐₓ) can be influenced by substituents on the furan ring and by the solvent. Attaching the hexyl-amine group to the furan ring can cause a small shift in the λₘₐₓ compared to unsubstituted furan. Extending the conjugation, for example by adding a phenyl group to the furan ring, would lead to a significant bathochromic (red) shift to longer wavelengths. chemicalpapers.com The effect of solvent polarity on the electronic transitions can also provide insight into the nature of the excited state. youtube.com

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Solvent |

|---|---|---|---|

| Furan Ring | π → π | ~210-230 | Ethanol/Hexane |

| Amine Group | n → σ | <200 | Hexane |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. semanticscholar.org It provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding. For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a specific enantiomer. nih.gov

The process involves growing a high-quality single crystal of the compound or a suitable derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The successful determination of the absolute configuration often relies on the presence of a heavy atom in the structure or the use of anomalous dispersion effects. While obtaining a suitable crystal can be a rate-limiting step, the structural information it provides is unparalleled. nih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 15.4 Å |

| Volume (V) | 1335 ų |

| Molecules per unit cell (Z) | 4 |

| Resolution (d) | 0.75 Å |

| R-factor | < 0.05 |

Chiroptical Spectroscopy for Stereochemical Analysis

Since the C1 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules. documentsdelivered.com These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotation (Polarimetry): This classical technique measures the rotation of plane-polarized light by a chiral sample, reported as the specific rotation [α]. It is used to characterize enantiomers, which will rotate light by equal amounts in opposite directions.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chromophore in a chiral environment. The furan ring acts as a chromophore, and its electronic transitions will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. CD spectroscopy is a powerful tool for determining enantiomeric excess and can be used to assign the absolute configuration, often by comparison with computationally predicted spectra. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. It is closely related to CD and provides similar stereochemical information.

These techniques are critical for the quality control and characterization of enantiomerically pure this compound derivatives, which is particularly important in pharmaceutical and biological contexts.

Derivatization Strategies and Scaffold Development Based on 1 Furan 2 Yl Hexan 1 Amine

Synthesis of Furan-Modified Derivatives of 1-(Furan-2-yl)hexan-1-amine

The furan (B31954) ring in this compound is susceptible to various chemical modifications, primarily through electrophilic substitution reactions. The electron-rich nature of the furan ring makes it more reactive than benzene (B151609), with a preference for substitution at the 5-position, which is ortho to the existing substituent. nih.gov

Electrophilic Substitution Reactions:

Common electrophilic substitution reactions that can be applied to the furan ring include:

Nitration: Introduction of a nitro group (-NO2) onto the furan ring can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. This functional group can serve as a precursor for further transformations or modulate the electronic properties of the molecule.

Halogenation: Bromination and chlorination of the furan ring can be performed under mild conditions to introduce halogen atoms. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be accomplished using reagents like the sulfur trioxide-pyridine complex. This modification can significantly increase the water solubility of the resulting derivative.

Acylation: Friedel-Crafts acylation can be carried out using acid anhydrides or acyl chlorides with a mild Lewis acid catalyst to introduce an acyl group onto the furan ring. This modification is useful for introducing new carbon-carbon bonds and further functionalization.

Metal-Catalyzed Cross-Coupling Reactions:

Halogenated derivatives of this compound can be utilized in various metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful tool for creating a diverse library of derivatives. Examples include:

Suzuki Coupling: Reaction of a bromo- or iodo-substituted furan derivative with a boronic acid in the presence of a palladium catalyst allows for the introduction of new aryl or alkyl groups.

Heck Coupling: This reaction involves the coupling of a halogenated furan with an alkene to form a substituted alkene derivative.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and a halogenated furan, leading to the synthesis of alkynyl-furan derivatives.

A summary of potential furan-modified derivatives is presented in the interactive table below.

| Modification | Reagents and Conditions | Potential Derivative |

| Nitration | Acetyl nitrate, low temperature | 1-(5-Nitro-furan-2-yl)hexan-1-amine |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | 1-(5-Bromo-furan-2-yl)hexan-1-amine |

| Sulfonation | SO3-pyridine complex | 5-(1-Aminohexyl)furan-2-sulfonic acid |

| Acylation | Acetic anhydride (B1165640), mild Lewis acid | 1-(5-Acetyl-furan-2-yl)hexan-1-amine |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 1-(5-Aryl-furan-2-yl)hexan-1-amine |

Synthesis of Amine-Modified Derivatives of this compound

The primary amine group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups through several well-established reactions.

N-Alkylation and N-Acylation:

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reaction with alkyl halides. This process, known as N-alkylation, introduces alkyl chains of varying lengths and branching, which can influence the lipophilicity and steric properties of the molecule. orientjchem.org

Formation of Ureas and Thioureas:

The primary amine can readily react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. ijabbr.comaimspress.com These functional groups are known to participate in hydrogen bonding and can significantly alter the biological activity of the parent compound. The synthesis is typically straightforward and proceeds with high yields.

Reductive Amination:

Reductive amination provides a method for forming secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This reaction is a powerful tool for introducing a diverse range of substituents onto the nitrogen atom.

The table below summarizes some of the key amine-modified derivatives.

| Modification | Reagents and Conditions | Potential Derivative |

| N-Alkylation | Alkyl halide, base | N-Alkyl-1-(furan-2-yl)hexan-1-amine |

| N-Acylation | Acyl chloride, base | N-Acyl-1-(furan-2-yl)hexan-1-amine |

| Urea Formation | Isocyanate | N'-Substituted-N-[1-(furan-2-yl)hexyl]urea |

| Thiourea Formation | Isothiocyanate | N'-Substituted-N-[1-(furan-2-yl)hexyl]thiourea |

| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Substituted-1-(furan-2-yl)hexan-1-amine |

Development of Conjugates and Polymeric Materials Incorporating this compound Subunits

The bifunctional nature of this compound, possessing both a furan ring and a primary amine, makes it an attractive monomer for the synthesis of novel polymers and conjugates.

The furan moiety can be incorporated into polymer backbones to create furan-based conjugated polymers with interesting electronic and optical properties. nih.govorientjchem.orgiiarjournals.orgdigitaloceanspaces.comnih.gov These materials have potential applications in organic electronics, such as solar cells and light-emitting diodes. The amine group can be used as a reactive handle to graft the furan-containing molecule onto existing polymer chains or to initiate polymerization reactions.

For instance, the amine group can react with monomers containing carboxylic acid or acyl chloride functionalities to form polyamides. Similarly, reaction with diisocyanates can lead to the formation of polyureas. The furan ring within the polymer backbone can then be further modified, for example, through Diels-Alder reactions, to create cross-linked or functionalized materials. tandfonline.comresearchgate.net

The development of bio-based polymers is an area of growing interest, and furan derivatives, being derivable from biomass, are considered promising building blocks for sustainable materials. nih.govmdpi.comijabbr.com The incorporation of this compound into polymers could lead to materials with unique thermal and mechanical properties.

Exploration of this compound as a Building Block in Complex Molecular Architectures

The furan ring is a versatile synthon in organic synthesis, capable of being transformed into a variety of other cyclic and acyclic structures. orientjchem.org This reactivity makes this compound a valuable building block for the construction of more complex molecular architectures, including macrocycles and natural product analogs.

One of the most powerful reactions of the furan ring is the Diels-Alder reaction, where it can act as a diene. This cycloaddition reaction allows for the construction of six-membered rings with high stereocontrol. The resulting bicyclic adducts can then be further manipulated to generate a wide range of complex structures.

Furthermore, the furan ring can undergo ring-opening reactions under specific conditions to yield 1,4-dicarbonyl compounds. These linear synthons can then be used in subsequent cyclization reactions to form other heterocyclic or carbocyclic systems. The amine group can also be utilized as a strategic functional group to direct or participate in these complex synthetic sequences.

The condensation of furan derivatives with aldehydes or ketones can lead to the formation of macrocyclic structures. nih.gov These furan-containing macrocycles are of interest for their potential applications in host-guest chemistry and as ligands for metal complexes.

Structure-Activity Relationship (SAR) Studies for Modified this compound Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its biological activity. By systematically altering the structure and observing the corresponding changes in activity, key pharmacophoric features can be identified.

Modifications to the Furan Ring:

Modifications to the Amine Group:

The nature of the substituent on the amine nitrogen plays a vital role in determining the compound's properties.

N-Alkylation: The length and branching of the alkyl chain can influence lipophilicity and, consequently, cell permeability and metabolic stability.

N-Acylation: The introduction of an acyl group can modulate the hydrogen bonding capacity of the molecule. The nature of the acyl group itself (e.g., aromatic vs. aliphatic) can also have a profound effect on activity.

Urea/Thiourea Formation: These moieties introduce additional hydrogen bond donors and acceptors, which can lead to enhanced binding affinity with target proteins.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies can be employed to develop mathematical models that correlate the physicochemical properties of the derivatives with their biological activity. digitaloceanspaces.comnih.govtandfonline.com These models can help in predicting the activity of novel, unsynthesized compounds and guide the design of more potent and selective analogs. Descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants) are often used in these studies.

A study on 1-(Furan-2-ylmethyl)pyrrolidine-based compounds, which share a similar furan-alkyl-amine motif, demonstrated that modifications to the furan ring and the amine substituent significantly impacted their inhibitory activity against the ST2 receptor. nih.gov This highlights the importance of exploring a wide range of derivatives to establish a comprehensive SAR.

Mechanistic Investigations of Biological Activity in Non Human Research Models Involving 1 Furan 2 Yl Hexan 1 Amine Analogues

In Vitro Studies on Cellular Pathways and Molecular Targets in Non-Human Systems

In vitro studies using non-human cell lines have been instrumental in identifying the cellular and molecular targets of furan-containing compounds. These investigations have revealed effects on fundamental cellular processes, including cell viability, oxidative stress, and apoptosis.

For instance, research on the parent furan (B31954) ring in mouse Sertoli (TM4) cells demonstrated that exposure leads to decreased cell viability and cytotoxicity. Mechanistically, furan was shown to induce oxidative stress by increasing lipid peroxidation and impairing the activity of antioxidant enzymes. This oxidative damage was linked to DNA damage and the triggering of apoptosis through the alteration of apoptotic gene expression.

Analogues featuring the furan scaffold have been investigated for their effects on specific signaling pathways. Certain natural furan derivatives have been found to exert regulatory effects by modifying pathways such as the Mitogen-Activated Protein Kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. In the context of cancer research, S-aryl dithiocarbamates containing a furan moiety were evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to assess their potential to disrupt cancer cell proliferation.

Table 1: In Vitro Cytotoxicity of Furan-Containing S-Aryl Dithiocarbamates against MCF-7 Cells

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7 | S-Aryl dithiocarbamate (B8719985) with furan moiety | 1.8 | |

| Compound 13 | S-Aryl dithiocarbamate with furan moiety | 2.5 |

Enzymatic Interaction and Inhibition Mechanism Research in Non-Human Systems

Furan-containing structures have been identified as inhibitors of various enzymes, playing a role in the modulation of disease-related pathways. The furan moiety can be a key component of molecules designed to fit into the active sites of specific enzymes.

One area of investigation is their potential to inhibit protein aggregation, a hallmark of neurodegenerative diseases. A series of novel furan-2-yl-1H-pyrazoles were synthesized and evaluated for their ability to disrupt the aggregation of α-synuclein in vitro. Several of these compounds demonstrated inhibitory activity comparable to known modulators of α-synuclein self-assembly.

Other studies have focused on enzymes like soluble guanylate cyclase (sGC) and hypoxia-inducible factor-1 (HIF-1), which are targets in various pathologies. The furan ring was found to be a critical component for the HIF-1 inhibitory activity of certain indazole derivatives. Furthermore, glucosamine-6-phosphate synthase, an enzyme involved in the hexosamine biosynthesis pathway, has been identified as a target for antimicrobial and antidiabetic agents, with several furan-containing compounds being investigated as potential inhibitors. The mechanism of inhibition often involves the inhibitor binding to the enzyme's active site, preventing the substrate from binding and catalysis from occurring.

Receptor Binding and Ligand-Target Interactions in Non-Human Model Systems

The interaction of furan-containing molecules with specific protein receptors is a key determinant of their biological function. These interactions are studied using various biophysical and computational techniques.

A study on 1-(furan-2-ylmethyl)pyrrolidine-based analogues identified them as inhibitors of the ST2 (Stimulation-2) receptor, a member of the interleukin-1 receptor family. Biochemical assays were used to determine the half-maximal inhibitory concentration (IC50) for the disruption of the ST2/IL-33 interaction. In silico docking studies have also been employed to understand how these ligands bind to their targets. For example, selected furan-containing dithiocarbamates were analyzed for their docking efficiency in the Taxol-binding pocket of β-tubulin, revealing potential interactions with key amino acid residues.

The binding of benzofuran (B130515) derivatives to bovine serum albumin (BSA), a model protein, has been investigated using fluorescence spectroscopy and circular dichroism. These studies revealed that the compounds could bind to BSA with high affinity, leading to fluorescence quenching and alterations in the protein's secondary structure. Such studies provide insight into the pharmacokinetics and potential carrier-mediated transport of these compounds.

Table 2: Binding Affinity and Inhibition Data for Furan Analogues

| Compound Class | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| 1-(Furan-2-ylmethyl)pyrrolidine derivative (iST2-1) | ST2/IL-33 | Biochemical AlphaLISA | ~6 µM (IC50) | |

| Benzofuran derivative (BF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 28.4 ± 10.1 nM (kD) | |

| Benzodifuran derivative (BDF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 142.4 ± 64.6 nM (kD) |

Pharmacological Characterization in Non-Human Organismal Models

The biological effects of furan-containing compounds have been characterized in various non-human organismal models, ranging from bacteria to animal models of disease. These studies are essential for understanding the in vivo potential of these molecules.

The antibacterial properties of furan derivatives have been widely reported. For example, 3-aryl-3-(furan-2-yl) propanoic acid derivatives have been evaluated for their antibacterial efficacy against gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key parameter measured in these studies. Similarly, other aryl furan derivatives have shown broad-spectrum action against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

In more complex organisms, furan-based ST2 inhibitors have been evaluated in animal models of graft-versus-host disease (GVHD), where they were shown to reduce plasma levels of soluble ST2 and improve survival.

Table 3: Antimicrobial Activity of Furan Derivatives

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 µg/ml | |

| 2,4-disubstituted furan derivative | Proteus vulgaris | Active | |

| 2,4-disubstituted furan derivative | Escherichia coli | Active |

Exploration of Structure-Activity Relationships (SAR) in Biological Contexts using Non-Human Models

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For furan-containing molecules, SAR studies have provided significant insights.

Research on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors has generated substantial SAR information. It was found that modifications to substituents on the furan ring and the pyrrolidine (B122466) moiety could significantly improve the inhibitory activity against the ST2/IL-33 interaction. For example, substituting the furan ring with a 2-nitrophenyl group was a key feature of active compounds.

In another class of compounds, 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) derivatives, SAR studies revealed the importance of the furan ring for HIF-1 inhibitory activity. The hydroxymethyl group at the R2 position of the furan was identified as a more effective substituent than other groups. Generally, the 2- and 5-positions of the furan ring are key for substitutions that modulate receptor affinity and bioavailability. Attaching side chains such as amines or alkyl groups can influence solubility and target engagement.

Table 4: Summary of Key Structure-Activity Relationship Findings for Furan Analogues

| Compound Class | Target/Activity | Key Structural Feature for Activity | Reference |

|---|---|---|---|

| 1-(Furan-2-ylmethyl)pyrrolidine derivatives | ST2 Inhibition | Substitution at the 5-position of the furan ring (e.g., with 2-nitrophenyl). | |

| YC-1 Analogues | HIF-1 Inhibition | The presence of the furan ring itself is critical. | |

| YC-1 Analogues | HIF-1 Inhibition | A hydroxymethyl group at the 5-position of the furan ring enhances activity. | |

| General Furan Derivatives | General Biological Activity | Substitutions at the 2- and 5-positions of the furan ring modulate activity. |

Applications and Role of 1 Furan 2 Yl Hexan 1 Amine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand Precursor

The structure of 1-(Furan-2-yl)hexan-1-amine, featuring a stereocenter at the carbon atom adjacent to the furan (B31954) ring and the amine group, makes it a viable candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they are typically removed. wikipedia.org The furan and hexyl groups would provide distinct steric environments, influencing the facial selectivity of reactions on the substrate.

For instance, when acylated to form an amide, the α-proton can be deprotonated to form a chiral enolate. The steric hindrance provided by the furan and hexyl groups would direct the approach of an electrophile from the less hindered face, leading to the formation of one enantiomer in excess. This strategy is analogous to the well-established use of auxiliaries like pseudoephedrine and pseudoephenamine in asymmetric alkylations. nih.gov

Furthermore, the amine functionality allows for its conversion into more complex chiral ligands for transition metal catalysis. For example, it could be derivatized to form Schiff base ligands by condensation with appropriate aldehydes or ketones. mdpi.com The nitrogen and the oxygen atom of the furan ring could act as a bidentate chelate for a metal center, creating a chiral environment for asymmetric catalysis in reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Proposed Role of Auxiliary | Expected Outcome |

|---|---|---|

| Asymmetric Alkylation | Directs electrophilic attack on a derived enolate | Enantiomerically enriched α-substituted carbonyl compounds |

| Asymmetric Aldol (B89426) Reaction | Controls the facial selectivity of enolate addition to an aldehyde | Diastereomerically and enantiomerically enriched β-hydroxy carbonyl compounds |

Role in the Construction of Heterocyclic Systems

The furan moiety within this compound is a versatile precursor for the synthesis of other heterocyclic systems. acs.org The furan ring can be considered a masked 1,4-dicarbonyl compound and can undergo various transformations, including Diels-Alder reactions and ring-opening reactions, to generate more complex molecular architectures. chim.itnih.gov

The primary amine group can participate directly in cyclization reactions. For instance, it can react with β-dicarbonyl compounds in a Paal-Knorr type synthesis to form substituted pyrroles. Additionally, multicomponent reactions involving the furan, the amine, and other reagents could lead to the one-pot synthesis of highly functionalized heterocyclic structures. nih.govresearchgate.net The furan ring itself can be oxidized to generate a reactive dialdehyde (B1249045) intermediate, which can then be trapped by the pendant amine to construct novel nitrogen-containing heterocycles. nih.gov

Application in the Synthesis of Natural Product Scaffolds

Furan derivatives are common motifs in a wide array of natural products and serve as key building blocks in their total synthesis. researchgate.netnih.gov The this compound scaffold could be envisioned as a precursor to fragments of natural products that contain substituted tetrahydrofuran (B95107) or piperidine (B6355638) rings.

The intramolecular Diels-Alder furan (IMDAF) reaction is a powerful tool for constructing complex polycyclic systems found in nature. chim.it A derivative of this compound, where the amine is tethered to a dienophile, could undergo an IMDAF reaction to generate a complex bridged-ring system, which is a common feature in many natural products. Subsequent cleavage of the oxygen bridge can lead to highly functionalized six-membered rings.

Contribution to Materials Science: Precursors for Advanced Polymers or Nanomaterials

Furan-based compounds are increasingly being investigated as renewable building blocks for high-performance polymers. researchgate.netdigitellinc.com The bifunctional nature of this compound (a reactive furan ring and a primary amine) makes it a potential monomer for the synthesis of novel polymers.

The amine group can be used for the synthesis of polyamides, polyimides, or polyurethanes through reactions with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The furan rings incorporated into the polymer backbone can impart unique properties, such as increased thermal stability and char yield. digitellinc.com Furthermore, the furan moiety can participate in reversible Diels-Alder reactions with maleimides, which can be utilized to create self-healing polymers or thermosetting materials. Furan-based resins are also being explored for applications in coatings and composites. acs.orgpolito.it

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Potential Property/Application |

|---|---|---|

| Polyamide | Dicarboxylic acid (e.g., adipic acid) | High-performance fibers, engineering plastics |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | High-temperature resistant films, coatings |

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. rsc.org The structure of this compound possesses features that could be exploited in this field. The amine group is capable of forming hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes.

The furan ring can participate in π-π stacking interactions with other aromatic systems. By incorporating this molecule into larger structures, such as macrocycles or molecular clips, it could be used for the recognition and binding of specific guest molecules. For example, derivatives could be designed to act as receptors for anions or metal ions, with the binding event being signaled by a change in fluorescence or color. rsc.org The combination of hydrogen bonding, π-stacking, and potential metal coordination (if derivatized into a ligand) offers a rich platform for designing complex supramolecular architectures.

Emerging Research Avenues and Future Perspectives for 1 Furan 2 Yl Hexan 1 Amine

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the process of chemical discovery, from identifying novel molecules to optimizing their synthesis. nih.govmdpi.com For 1-(Furan-2-yl)hexan-1-amine and its analogs, these computational tools offer powerful avenues for accelerated research and development.

Predictive Modeling and Virtual Screening: ML algorithms can be trained on large datasets of known furan (B31954) derivatives to predict the physicochemical properties, reactivity, and potential bioactivities of new compounds like this compound. nih.govmdpi.com Generative models can propose novel molecular structures with desired characteristics by modifying the hexylamine (B90201) chain or substituting the furan ring, creating a virtual library of candidates for specific applications. nih.gov These virtual libraries can then be screened in silico to identify compounds with high potential, significantly reducing the time and resources required for laboratory synthesis and testing. bidmc.orgnih.gov For instance, a dual-docking protocol using algorithms like Autodock Vina and Glamdock has been successfully used to screen furan derivatives for biological targets. bidmc.org

Synthesis Planning and Optimization: AI-driven retrosynthesis tools can analyze the structure of this compound and propose the most efficient and cost-effective synthetic pathways. These platforms can predict reaction outcomes, suggest optimal reagents and conditions, and even identify novel, previously unconsidered reaction pathways. This accelerates the optimization of manufacturing processes, making them more efficient and sustainable.

Data-Driven Discovery: The application of AI extends to analyzing complex datasets from high-throughput screening experiments. By identifying subtle structure-activity relationships (SAR) that may not be apparent to human researchers, ML can guide the design of next-generation furan derivatives with enhanced performance for materials science or chemical biology applications.

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Technique Specific Application for this compound Potential Outcome Generative Adversarial Networks (GANs) Design of novel furan-based amine analogs with tailored properties. Identification of new molecules for advanced materials or chemical probes. Random Forest / Support Vector Machines (SVM) Prediction of physicochemical properties (e.g., solubility, stability) and bioactivity.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR6Wer3mxWRiAQcQsZUyvnJQkqqsCET_bAITIxvubr8IZR2NO_sagjyslFXNWxiyUAcI0Q66OfHPXp6NJyvEMFk7uWoT58CARU5YZvLzL77QoLxn9aMpTokavT3nKwvm8DKHyYC-0DfSfMEqI%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEupK7vZkx1y84zREtVhjGmH7obkJyoO226rUdrK_KDi_fG5EtuliULJL2CwqbIt1AatdoXIr8IjBr3DAqsyBo93UQSmAzbJ8Jv0bREFxQya5l-mUCNs0paX7gyaw9Yyr3_Hw82)] Prioritization of synthetic targets and reduction of experimental screening. Retrosynthesis Prediction Algorithms Identification of optimal and sustainable synthetic routes from biomass-derived precursors.[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf4lpvcY-Ii5QfbRU21Cmt0Z5MnYnPn7xDqoosJqJX-S2STRca0nd_m6bkipGyuT48u9rwqYeCQF1Uv5jxI1DeaT3YKAZbO5caqMX8ONFSRMHV6EwuDtSxf5evXKTNw_ahT0DkwymOoCzZ9_yV)] More efficient, cost-effective, and environmentally friendly production. Natural Language Processing (NLP) Mining scientific literature for data on furan chemistry and reactivity. Accelerated knowledge gathering and hypothesis generation.

Sustainability and Circular Economy Considerations in this compound Research

The furan backbone of this compound positions it as a key compound in the transition towards a sustainable, circular chemical industry. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as vital platform molecules that can be produced from the dehydration of C5 and C6 sugars found in abundant lignocellulosic biomass. acs.orgmdpi.comrsc.orgrsc.orgmdpi.com

Renewable Feedstocks: The synthesis of the furan ring from non-food biomass (e.g., agricultural waste, forestry residues) provides a renewable alternative to petroleum-based feedstocks. rsc.orgrsc.org This aligns with the principles of green chemistry by reducing reliance on fossil fuels and valorizing waste streams. The conversion of these platform molecules into valuable amines represents a significant area of research in modern biorefineries. mdpi.com